"Nicotinamide Riboside Triflate" chemical properties and structure
"Nicotinamide Riboside Triflate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of Nicotinamide (B372718) Riboside Triflate. The information is curated for professionals in research and drug development, with a focus on data-driven insights and detailed experimental methodologies.
Chemical Properties and Structure
Nicotinamide Riboside Triflate is a synthetic, salt form of nicotinamide riboside (NR), a naturally occurring pyridine-nucleoside form of vitamin B3 found in trace amounts in foods like milk. The triflate anion enhances the stability of the nicotinamide riboside cation. It is recognized as a potent precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.
General Information
| Property | Value | Source |
| Chemical Name | 3-(Aminocarbonyl)-1-β-D-ribofuranosylpyridinium trifluoromethanesulfonate (B1224126) | [1][] |
| Synonyms | NR Triflate, Nicotinamide Ribose Triflate, SRT647 | [1] |
| CAS Number | 445489-49-6 | [1][] |
| Appearance | Off-white to pale yellow low-melting solid or oil | [][3][4] |
Physicochemical Properties
| Property | Value | Details and Source |
| Molecular Formula | C₁₂H₁₅F₃N₂O₈S | [1][5][6] |
| Molecular Weight | 404.32 g/mol | [5][6] |
| Melting Point | Low-melting solid; specific range not determined. | [][3][4] |
| Boiling Point | Not determined. | |
| Solubility | Soluble in DMSO. Slightly soluble in methanol (B129727) and water. | [] |
| Stability | Hygroscopic. Sensitive to hydrolysis, particularly in aqueous solutions. Should be stored at -20°C under an inert atmosphere for long-term stability. | [1] |
Chemical Structure
Nicotinamide Riboside Triflate is an organic salt composed of a nicotinamide riboside cation and a trifluoromethanesulfonate (triflate) anion. The cation consists of a nicotinamide molecule linked to a ribose sugar ring via a β-N-glycosidic bond. The positive charge is located on the nitrogen atom of the pyridine (B92270) ring. The triflate anion is a non-coordinating anion that contributes to the stability of the salt.
Biological Significance and Signaling Pathway
Nicotinamide Riboside Triflate serves as a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in all living cells. The elevation of NAD+ levels has been shown to activate sirtuins, a class of NAD+-dependent deacetylases that play crucial roles in cellular processes such as DNA repair, inflammation, and metabolism.
The primary signaling pathway involves the conversion of nicotinamide riboside (NR) to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs). NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Increased NAD+ levels enhance the activity of sirtuins, such as SIRT1 and SIRT3, which deacetylate a wide range of protein targets, thereby modulating their activity and influencing various cellular functions.
Experimental Protocols
Synthesis of β-Nicotinamide Riboside Triflate
This protocol describes a two-step chemical methodology for the synthesis of β-nicotinamide riboside triflate.
Step 1: Synthesis of Ethyl Nicotinate (B505614) 2',3',5'-tri-O-acetylriboside Triflate (Intermediate)
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Couple commercially available 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with 1.5 equivalents of ethyl nicotinate.
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The reaction is carried out in the presence of 1 equivalent of trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf).
Step 2: Deprotection and Amidation to form β-Nicotinamide Riboside Triflate
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Dissolve the syrup-like intermediate from Step 1 in ice-cold 5.5 N NH₃/MeOH.
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Maintain the reaction at 0 °C for 15-18 hours under an argon atmosphere. This step achieves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester to the corresponding amide.
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Monitor the reaction hourly by HPLC after 15 hours.
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Once the reaction is complete, remove the methanol and ammonia (B1221849) under reduced pressure.
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Purify the crude product by reversed-phase column chromatography on a C18 column using water as the eluent.
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Evaporate the water from the fractions containing the purified product to dryness under high vacuum to obtain β-nicotinamide riboside triflate.
High-Performance Liquid Chromatography (HPLC) Analysis
This method is suitable for monitoring the synthesis reaction and assessing the purity of the final product.
| Parameter | Specification |
| Column | Machery-Nagel NUCLEOSIL 100-5 C18 (5 µm, 250 x 4.6 mm) |
| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the synthesized β-Nicotinamide Riboside Triflate can be confirmed by NMR spectroscopy.
¹H NMR (in D₂O):
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δ = 9.60 (s, 1H, H-2), 9.24 (d, 1H, J = 6.0 Hz, H-6), 8.95 (d, 1H, J = 7.9 Hz, H-4), 8.23 (t, 1H, J = 7.1 Hz, H-5), 6.20 (d, 1H, J = 4.9 Hz, H-1'), 4.45 (m, 2H, H-2' and H'-4'), 4.32 (t, 1H, J= 3.8 Hz, H-3'), 4.02 (dd, 1H, J = 2.7 and 12.3 Hz, H-5'a), 3.87 (dd, 1H, J = 2.4 and 11.1 Hz, H-5'b).
¹³C NMR (in D₂O):
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δ = 146.0, 143.0, 141.3, 128.7, 100.2, 88.1, 77.7, 70.2, 60.6.
Conclusion
Nicotinamide Riboside Triflate is a key compound for research into NAD+ metabolism and its therapeutic potential. Its role as a stable and effective NAD+ precursor makes it a valuable tool for studying the effects of elevated NAD+ levels in various biological models. The provided experimental protocols offer a solid foundation for the synthesis and analysis of this compound, enabling researchers to further explore its applications in drug development and the study of age-related and metabolic diseases.
References
- 1. Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Nicotinamide Riboside Triflate | C12H15F3N2O8S | CID 11327147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
Figure 1. Chemical structure of Nicotinamide Riboside with atom numbering for NMR assignments.
